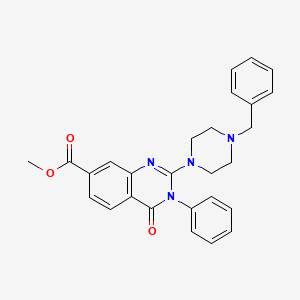

Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Description

Historical Development of Quinazoline Research

The quinazoline nucleus emerged as a critical heterocyclic system following its first synthesis in 1869 by Johann Peter Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline via the reaction of cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl," the compound’s structural characterization evolved over decades. In 1903, Siegmund Gabriel developed a more efficient synthetic route for quinazoline through decarboxylation of 2-carboxy derivatives, solidifying its place in organic chemistry. Early nomenclature debates led to alternatives like "benzopyrimidine" and "1,3-diazanaphthaline," but "quinazoline" prevailed due to its isomerism with quinoxaline.

The 20th century witnessed expanded interest in quinazoline derivatives, particularly 3,4-dihydroquinazolin-4-one variants, due to their altered electronic properties from benzene ring fusion. This structural feature enhances polarization of the pyrimidine ring’s 3,4-double bond, enabling diverse reactivity patterns critical for drug design. By the 21st century, advances in Ullmann N-arylation and microwave-assisted cyclization techniques enabled efficient synthesis of substituted dihydroquinazolinones, accelerating pharmacological studies.

Significance of 3,4-Dihydroquinazolin-4-one Scaffold in Medicinal Chemistry

The 3,4-dihydroquinazolin-4-one scaffold has become a cornerstone in drug discovery due to its conformational flexibility and ability to interact with multiple biological targets. Key therapeutic applications include:

The scaffold’s planar structure facilitates π-π stacking with enzyme active sites, while substituents at positions 2, 3, and 7 modulate target selectivity. For instance, electron-withdrawing groups at C6 and C8 enhance antileishmanial activity by stabilizing ligand-receptor complexes, as demonstrated in molecular docking studies against Leishmanial pyridoxal kinase. The dihydro moiety introduces partial saturation, improving metabolic stability compared to fully aromatic quinazolines.

Importance of Piperazine Moieties in Bioactive Compounds

Piperazine’s six-membered ring with two nitrogen atoms provides exceptional versatility in drug design. Key contributions include:

- Pharmacokinetic Optimization : The piperazine ring enhances aqueous solubility through hydrogen bonding while maintaining lipophilicity for membrane permeability.

- Target Engagement : Its conformational flexibility allows adaptation to diverse binding pockets. For example, in antipsychotics like trifluoperazine, piperazine acts as a dopamine D2 receptor pharmacophore.

- Structural Hybridization : Coupling piperazine with scaffolds like dihydroquinazolinone enables multitarget activity. The 4-benzylpiperazin-1-yl group in the subject compound may facilitate dual inhibition of kinase and G-protein-coupled receptors.

Notable piperazine-containing drugs include:

| Drug Name | Therapeutic Class | Piperazine Role |

|---|---|---|

| Ciprofloxacin | Antibacterial | Enhances DNA gyrase binding |

| Sildenafil | Erectile dysfunction | PDE5 inhibition |

| Trifluoperazine | Antipsychotic | Dopamine receptor modulation |

In the context of Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate, the 4-benzylpiperazine substitution likely augments blood-brain barrier penetration while providing steric bulk for selective kinase inhibition.

Research Rationale and Objectives

The integration of dihydroquinazolinone and piperazine moieties in a single molecule represents a strategic approach to overcome limitations of existing therapeutic agents. Specific objectives driving research on this compound include:

- Synergistic Pharmacophore Design : Combining the dihydroquinazolinone’s planar aromatic system with piperazine’s three-dimensional flexibility may enable dual inhibition of parasitic enzymes (e.g., trypanothione reductase) and human kinase targets.

- Metabolic Stability Enhancement : Partial saturation of the quinazoline ring reduces oxidative degradation pathways, while the 7-carboxylate group provides a site for prodrug derivatization.

- Structure-Activity Relationship (SAR) Exploration : Systematic variation of the phenyl (C3), benzyl (piperazine N4), and ester (C7) groups will elucidate electronic and steric effects on target selectivity.

Properties

IUPAC Name |

methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-phenylquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3/c1-34-26(33)21-12-13-23-24(18-21)28-27(31(25(23)32)22-10-6-3-7-11-22)30-16-14-29(15-17-30)19-20-8-4-2-5-9-20/h2-13,18H,14-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRNWWDWFPVUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C23H26N4O3

- Molecular Weight : 406.5 g/mol

- CAS Number : 1015549-71-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds, particularly those containing the quinazoline structure. For instance, derivatives of quinazoline have shown significant activity against various cancer cell lines, including prostate and colon cancer cells. The mechanism often involves the inhibition of key kinases such as EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in cancer cell proliferation and survival.

Case Study : A study conducted on a related compound demonstrated that it inhibited the growth of HT29 (human colon cancer) and DU145 (prostate cancer) cell lines using the MTT assay method. The results indicated a dose-dependent reduction in cell viability, suggesting that modifications to the quinazoline structure could enhance anticancer activity .

Neuropharmacological Effects

Compounds with piperazine moieties are known for their neuropharmacological effects. Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo derivatives may exhibit anxiolytic or antidepressant activities due to their interaction with serotonin and dopamine receptors.

Research Findings : In animal models, piperazine derivatives have shown promise in reducing anxiety-like behaviors, which could be attributed to their ability to modulate neurotransmitter systems. This suggests that the compound might possess similar properties, warranting further investigation into its potential as a neuroactive agent.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been documented. These compounds can inhibit bacterial growth by interfering with essential bacterial enzymes or disrupting cell wall synthesis.

Experimental Data : In vitro studies have shown that certain quinazoline derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective against resistant strains, highlighting their potential as novel antimicrobial agents.

Absorption and Distribution

The pharmacokinetic profile of methyl 2-(4-benzylpiperazin-1-yl)-4-oxo derivatives remains largely unexplored. However, related compounds suggest favorable absorption characteristics due to their lipophilicity.

Toxicity Studies

Initial toxicity assessments are essential for evaluating safety profiles. Compounds with similar structures have undergone preliminary toxicological evaluations indicating low toxicity levels at therapeutic doses.

Summary Table of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate exhibit notable antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups enhances their efficacy against these pathogens .

Anticancer Properties

Studies have demonstrated that related quinazoline derivatives can inhibit the proliferation of cancer cell lines such as K562 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for anticancer drug development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. The following factors are significant:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of Benzyl Group | Enhances lipophilicity and receptor binding |

| Carbonyl Group | Critical for biological activity |

| Piperazine Moiety | Influences pharmacokinetics and solubility |

Antimicrobial Studies

A study published in RSC Advances highlighted the synthesis and antimicrobial evaluation of similar quinazoline derivatives. Compounds showed significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values indicating strong potential as antibacterial agents .

Anticancer Evaluation

Research conducted on related compounds demonstrated their ability to induce apoptosis in cancer cell lines. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers, confirming the anticancer potential of these derivatives .

Comparison with Similar Compounds

2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione Derivatives

highlights a series of isoindole-1,3-dione derivatives with 4-benzylpiperazine substituents. These compounds exhibit AChE inhibitory activity, with compound 4a (IC50 = 0.91 µM) showing potency comparable to the reference drug donepezil (IC50 = 0.14 µM). Key structural distinctions from the target compound include:

- Core structure : Isoindole-1,3-dione vs. 3,4-dihydroquinazoline.

- Substituent positioning: Electron-withdrawing groups (Cl, F, NO2) on the phenyl ring in ortho/para positions enhance activity in compound 4a, whereas the target compound’s phenyl group at position 3 lacks such substituents .

Table 1: Structural and Pharmacological Comparison with AChE Inhibitors

However, the benzylpiperazine moiety could facilitate binding to AChE’s peripheral anionic site, similar to donepezil .

Antibacterial Quinolinecarboxylic Acid Derivatives

and describe 7-(4-[4-(substituted)piperazino]carbopiperazino)-quinolinecarboxylic acids, such as compound 3, which feature a quinoline core, fluoro substituents, and piperazine-linked groups. These compounds are synthesized via triphosgene-mediated coupling and display structural similarities to fluoroquinolone antibiotics. Key differences from the target compound include:

- Core structure: Quinoline vs. quinazoline.

- Functional groups: Fluoro and cyclopropyl groups (common in fluoroquinolones) vs. phenyl and methyl ester.

- Biological target: Likely antibacterial (evidenced by fluoroquinolone-like design) vs.

Table 2: Structural Comparison with Antibacterial Agents

The target compound’s lack of fluorine and cyclopropyl groups suggests divergent applications, though its methyl ester may improve solubility relative to carboxylic acid derivatives .

SAR Insights

- Piperazine Substitution : Benzylpiperazine enhances AChE inhibition in compound 4a and may similarly benefit the target compound.

- Electron-Withdrawing Groups : Critical for AChE activity in isoindole derivatives; their absence in the target compound could limit potency .

- Core Rigidity : Quinazoline’s planar structure vs. isoindole’s fused rings may alter binding kinetics.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitution and cyclization. For example, similar quinazoline derivatives (e.g., compound 8 in ) are synthesized by reacting a precursor (e.g., methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate) with substituted benzyl halides in the presence of a base like cesium carbonate. Key factors include:

- Solvent choice : DMF or THF for solubility and reactivity.

- Temperature : Reactions often proceed at 80–100°C.

- Catalysts/base : Cs₂CO₃ enhances nucleophilic substitution efficiency.

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Step | Reactants | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thioether formation | 7 + 2-chlorobenzyl bromide | DMF | 80 | 94 | |

| Cyclization | Precursor + 4-(trifluoromethyl)benzyl bromide | THF | 100 | 81 |

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- X-ray crystallography : Resolve crystal structure using programs like SHELXL (). Ensure data quality by refining against high-resolution datasets and validating with R-factors (<5% for small molecules).

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzylpiperazine and phenyl groups). Compare chemical shifts with related compounds (e.g., ).

- Mass spectrometry : HRMS to verify molecular weight (e.g., compound 4a in had HRMS matching theoretical values within 2 ppm).

Q. How can researchers design initial biological assays to screen this compound’s activity?

Methodological Answer:

- Enzyme inhibition assays : Use the Ellman assay () for acetylcholinesterase (AChE) inhibition. Prepare test concentrations (1–100 µM) and measure IC₅₀ values.

- Cellular assays : Assess cytotoxicity via MTT tests in neuronal cell lines (e.g., SH-SY5Y). Include positive controls (e.g., donepezil for AChE).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

Q. Table 2: SAR Trends from Analogous Piperazine-Quinazoline Derivatives

| Substituent | Position | IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|---|

| Cl (ortho) | Benzyl | 0.91 | Highest AChE inhibition | |

| OCH₃ (meta) | Benzyl | 5.5 | Moderate activity | |

| CF₃ (para) | Benzyl | 1.2 | Enhanced lipophilicity |

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Multi-program validation : Cross-validate using SHELXL () and Olex2. Check for twinning or disorder with PLATON.

- High-resolution data : Collect datasets at synchrotron sources (≤1.0 Å resolution) to reduce ambiguity in electron density maps.

- Thermal parameter analysis : Anisotropic refinement for non-H atoms improves model accuracy.

Q. How should researchers address contradictory bioassay results in enzyme inhibition studies?

Methodological Answer:

- Assay standardization : Ensure consistent substrate concentrations (e.g., acetylthiocholine iodide in Ellman assay) and pH (8.0).

- Statistical validation : Perform triplicate experiments with ANOVA analysis (p<0.05).

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to compare binding modes with known inhibitors ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.